molecular formula C21H17BrN4O B3741263 3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B3741263
M. Wt: 421.3 g/mol
InChI Key: VGSDOTUGYBNSNW-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide” is a complex organic molecule that contains a benzotriazole moiety, which is a type of heterocyclic compound. Benzotriazoles are known for their versatile properties and are used in various fields such as medicinal chemistry, agriculture, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring, a benzamide group, and several substituents including bromo and methyl groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group might increase its molecular weight and polarity, while the benzotriazole and benzamide groups might influence its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

properties

IUPAC Name

3-bromo-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O/c1-13-6-8-17(9-7-13)26-24-19-10-14(2)18(12-20(19)25-26)23-21(27)15-4-3-5-16(22)11-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSDOTUGYBNSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
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3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 3
3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 4
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3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 5
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3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 6
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3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

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